molecular formula C14H19N3O3S2 B2716659 1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1797255-41-4

1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2716659
CAS RN: 1797255-41-4
M. Wt: 341.44
InChI Key: UJXCNEOKJIOHOD-UHFFFAOYSA-N
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Description

1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Sulfonamide derivatives have been extensively studied for their antibacterial activities. A study highlighted the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at producing effective antibacterial agents. These compounds showed significant antibacterial activity, suggesting their potential in developing new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013). Another research effort synthesized sulfonamide derivatives with antimicrobial properties, underlining the versatility of sulfonamides in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anti-inflammatory and COX-2 Inhibition

Sulfonamide compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Notably, one study led to the identification of celecoxib, a COX-2 inhibitor currently used for treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997). This underscores the critical role of sulfonamide derivatives in developing anti-inflammatory medications.

Carbonic Anhydrase Inhibition

Sulfonamide-based compounds are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Their inhibition has applications in treating conditions like glaucoma, edema, and certain neurological disorders. Several studies have synthesized sulfonamide derivatives to explore their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating their potential therapeutic applications (Büyükkıdan et al., 2017).

Antitumor Activities

Sulfonamide derivatives exhibit promising antitumor activities. Research has synthesized novel compounds within this class, testing them against various cancer cell lines. Some derivatives showed significant inhibitory effects, indicating their potential in cancer therapy (Mert et al., 2014). Another study evaluated sulfonamide derivatives for their anticancer and radiosensitizing properties, with several compounds demonstrating higher activity than standard drugs like doxorubicin (Ghorab et al., 2015).

properties

IUPAC Name

1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-17-10-12(9-15-17)22(18,19)16-11-14(4-6-20-7-5-14)13-3-2-8-21-13/h2-3,8-10,16H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXCNEOKJIOHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.